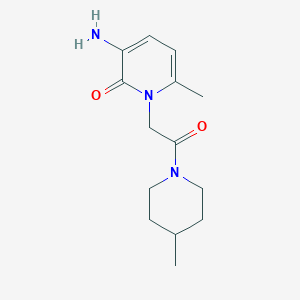
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials may include 6-methylpyridin-2(1H)-one and 4-methylpiperidine. The synthesis process may involve:
Nitration: Introduction of the amino group through nitration followed by reduction.
Alkylation: Introduction of the 2-oxoethyl group through alkylation reactions.
Cyclization: Formation of the pyridinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Use of batch reactors for controlled synthesis.
Continuous Flow Reactors: Use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation of the amino group to form nitro derivatives.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Substitution reactions involving the amino or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions may include:
Nitro Derivatives: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one may involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other pyridinone derivatives such as:
3-Amino-6-methylpyridin-2(1H)-one: Lacking the piperidine and oxoethyl groups.
6-Methyl-1-(2-oxoethyl)pyridin-2(1H)-one: Lacking the amino and piperidine groups.
Uniqueness
The uniqueness of 3-Amino-6-methyl-1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)pyridin-2(1H)-one lies in its specific substitution pattern, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H21N3O2 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
3-amino-6-methyl-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one |
InChI |
InChI=1S/C14H21N3O2/c1-10-5-7-16(8-6-10)13(18)9-17-11(2)3-4-12(15)14(17)19/h3-4,10H,5-9,15H2,1-2H3 |
InChI Key |
LKXMLEPKLFKDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=CC=C(C2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















